molecular formula C11H28N4 B1218346 Canavalmine CAS No. 70862-15-6

Canavalmine

Cat. No. B1218346
CAS RN: 70862-15-6
M. Wt: 216.37 g/mol
InChI Key: RZOHQCYUTFAJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Identification in Tobacco

Canavalmine has been identified in Nicotiana Tabacum (tobacco). A study by Cai et al. (2016) reported the identification of canavalmine in tobacco using ultra-high-performance liquid chromatography and mass spectrometry. This research suggests that canavalmine might play a role in the biological processes of tobacco plants, possibly in relation to polyamine content which is crucial for various plant functions (Cai et al., 2016).

Impact on Cellular Function

Canavanine, closely related to canavalmine, is a non-protein amino acid known for its toxic properties in both animal and plant systems. Staszek et al. (2017) highlighted its impact on the synthesis of non-functional proteins in sensitive organisms, including plants. This indicates that canavalmine may have similar properties, affecting cellular function through protein synthesis disruption (Staszek et al., 2017).

Effects on Plant Stress Responses

Canavanine alters reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels in plants, leading to protein modifications in tomato seedlings. Research by Krasuska et al. (2016) suggests that canavalmine may similarly influence plant stress responses, especially regarding oxidative stress and protein modification (Krasuska et al., 2016).

Interaction with Human Health

Canavanine's impact on human health has been studied, particularly its role in autoimmune diseases when consumed through plants containing this compound. This research might parallel canavalmine, suggesting caution in its dietary intake (Staszek et al., 2017).

Allelochemical Properties

Canavalmine may share the allelochemical properties of canavanine, which acts as a potent protective agent in plants against herbivores. Its mechanism involves mimicking arginine, leading to the formation of dysfunctional proteins in organisms consuming these plants (Rosenthal, 2001).

Phytochemical Variation

Research on Sutherlandia frutescens, a plant containing canavanine, suggests significant variation in the content of this compound. This could imply that canavalmine levels may also vary in plants, affecting their pharmacological properties (Mncwangi & Viljoen, 2012).

Role in Plant Growth and Development

The effects of canavanine on plant growth and development, such as in tomato roots, imply that canavalmine could have similar influences, potentially acting as a growth regulator or inhibitor under certain conditions (Krasuska et al., 2016).

Safety And Hazards

The safety and hazards of Canavalmine are not fully known. However, it’s important to handle all chemicals with care and follow safety guidelines8.


Future Directions

The future directions of Canavalmine research are not fully known. However, it’s known that the plant-based synthesis of canavanine and its specific utilization by certain root-associated bacteria could contribute to shaping the composition of the rhizosphere4.


Relevant papers on Canavalmine include studies on its co-application with irradiation9 and its effects on the proliferation of murine erythroleukemia cells10. These papers provide valuable insights into the potential applications and impacts of Canavalmine. Further research is needed to fully understand the properties and potential uses of this compound.


properties

IUPAC Name

N'-[3-(4-aminobutylamino)propyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h14-15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOHQCYUTFAJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCNCCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221097
Record name Canavalmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Canavalmine

CAS RN

70862-15-6
Record name Canavalmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70862-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canavalmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canavalmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Canavalmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canavalmine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Canavalmine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Canavalmine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Canavalmine
Reactant of Route 5
Reactant of Route 5
Canavalmine
Reactant of Route 6
Reactant of Route 6
Canavalmine

Citations

For This Compound
186
Citations
S Fujihara, T Nakashima, Y Kurogochi - Biochemical and Biophysical …, 1982 - Elsevier
A new tetraamine was detected in the seed of sword bean Canavalia gladiata and named canavalmine. The chemical structure was determined to be NH 2 (CH 2 ) 4 NH(CH 2 ) 3 NH(…
Number of citations: 56 www.sciencedirect.com
S Matsuzaki, K Hamana, M Okada, M Niitsu… - Phytochemistry, 1990 - Elsevier
… derivatives of canavalmine (PA 434), ie aminopropylcanavalmine … Three of them correspond to canavalmine … by butylamino group transfer, and the latter similarly from canavalmine. …
Number of citations: 32 www.sciencedirect.com
S Fujihara, T Nakashima, Y Kurogochi… - Plant …, 1986 - academic.oup.com
The unusual polyamines, sym-homospermidine (homoSPD) and canavalmine (CAN), were found in the seed of Canavalia species such as C. gladiata, C. ensiformis, and C. brasilensis, …
Number of citations: 44 academic.oup.com
K HAMANA, E OTSUKA, F EGUCHI… - Mushroom Science and …, 2005 - jstage.jst.go.jp
… canavalmine was coupled with a high homospermidine level. Norspermidine, nor-spermine, and thermospermine were found together but did not coexist with canavalmine. lntroduction …
Number of citations: 16 www.jstage.jst.go.jp
S Fujihara, T Nakashima, Y Kurogochi - Biochimica et Biophysica Acta …, 1984 - Elsevier
… Canavalmine exerted an inhibition on murine erythroleukemia cell … when canavalmine was removed from the culture medium after 24 h. Treatment of the cells with 500/~M canavalmine …
Number of citations: 4 www.sciencedirect.com
S Matsuzaki, LP Xiao, M Suzuki, K Hamana… - Biochemistry …, 1987 - europepmc.org
The Syrian hamster epididymis contains rather high levels of sym-homospermidine, N1-acetylspermidine and N1-acetylspermine in addition to the common polyamines putrescine, …
Number of citations: 25 europepmc.org
S Fujihara, T Nakashima, Y Kurogochi - Biochimica et Biophysica Acta …, 1985 - Elsevier
… Previously, we reported [10] that canavalmine, an … that the antiproliferative effect of canavalmine on these cells might be … The present paper describes the effect of canavalmine on …
Number of citations: 4 www.sciencedirect.com
S Fujihara, T Nakashima… - Polyamines: Basic and …, 1985 - books.google.com
Recently attention has been focussed on the specific role of polyamines in the differentiation of various mammalian cells (1-5). However, the problem as to whether an individual …
Number of citations: 1 books.google.com
T Oshima, M Senshu - Polyamines: basic and clinical aspects, 1985 - books.google.com
… 2), it was impossible to separate compound f from canavalmine. However, the IR … of canavalmine, suggesting that the bacteria specifically produced polyamine f, and canavalmine was, …
Number of citations: 13 books.google.com
K Hamana, M Niitsu, K Samejima… - … and Physiology Part B …, 1991 - Elsevier
… This is the first report on the occurence of canavalmine, aminopropylhomospermidine, homospermine, homocaldopentamine and aminopropylcanavalmine in invertebrates. …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.